molecular formula C16H20F2N2O4 B2648893 N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide CAS No. 2177365-79-4

N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide

Cat. No. B2648893
M. Wt: 342.343
InChI Key: AHDSFKQLHAUNHZ-UHFFFAOYSA-N
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Description

This compound is related to a class of compounds used in the synthesis of pharmaceuticals . Specifically, it seems to be related to the synthesis of Ticagrelor, an oral anti-diabetic agent .


Synthesis Analysis

The synthesis of similar compounds involves several steps, including cyclopropanization reaction, obtaining the compound into acid amides, Hofmann degradation, and finally obtaining the type I compound into salt with D mandelic acids . The preparation method also involves CBS asymmetric reduction reactions .


Molecular Structure Analysis

The molecular structure of similar compounds involves a cyclopropyl moiety, which is a key intermediate for synthesizing Ticagrelor .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 3,4-Difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield a specific acid, which is then converted to a specific chloride by using thionyl chloride in the presence of toluene and pyridine .

Scientific Research Applications

Sorption and Environmental Impact Studies

Research on the sorption of phenoxy herbicides to soil, organic matter, and minerals provides a foundational understanding of how similar compounds interact with environmental components. Werner, Garratt, and Pigott (2012) compiled extensive data on soil-water distribution coefficients for various phenoxy herbicides, highlighting the importance of soil parameters like pH, organic carbon content, and iron oxides in sorption processes. This research offers a framework for investigating the environmental behaviors of complex organic compounds like N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide, particularly their mobility, persistence, and potential for bioaccumulation in soil and water systems (Werner, Garratt, & Pigott, 2012).

Antioxidant Activity and Potential Therapeutic Applications

The study of antioxidants and their capacity assays, as reviewed by Munteanu and Apetrei (2021), offers insights into the methodologies for assessing the antioxidant potential of various compounds. Understanding the mechanisms of action, detection techniques, and the relevance of different assays could be crucial for evaluating the potential therapeutic benefits of N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide, especially if it possesses antioxidant properties. This review encompasses tests based on hydrogen atom transfer reactions and electron transfer, which could be pertinent for assessing the compound's ability to neutralize reactive oxygen species and its implications for diseases associated with oxidative stress (Munteanu & Apetrei, 2021).

Novel Therapeutic Approaches and Drug Development

Exploring new therapeutics for various diseases, such as primary hyperoxaluria type 1, as discussed by Dejban and Lieske (2022), involves innovative treatment strategies including ribonucleic acid interference and potential gastrointestinal oxalate binders. This research into emerging therapies provides a context for considering N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide within drug development pipelines, especially regarding its pharmacodynamics, potential targets, and therapeutic efficacy in model systems or clinical settings (Dejban & Lieske, 2022).

properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O4/c17-12-4-3-11(9-13(12)18)20-15(23)14(22)19-10-16(24-8-7-21)5-1-2-6-16/h3-4,9,21H,1-2,5-8,10H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDSFKQLHAUNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide

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